Ethyl 2-pentynoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190964. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl pent-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPRPKSTFBPPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203871 | |

| Record name | Ethyl pent-2-yn-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-57-3 | |

| Record name | Ethyl 2-pentynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55314-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pent-2-yn-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55314-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl pent-2-yn-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pent-2-yn-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile and Physical Characteristics

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-Pentynoate

For the modern researcher and drug development professional, a deep understanding of versatile chemical building blocks is paramount. This compound, a molecule featuring both an activated alkyne and an ester functional group, represents a significant tool in the synthetic chemist's arsenal. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity profile, and practical applications, grounded in established scientific data.

This compound, with the CAS Number 55314-57-3, is a linear C7 ester.[1] Its structure is characterized by a terminal ethyl group on the C4 position of a pent-2-ynoic acid backbone, which has been esterified with ethanol. This arrangement of functional groups dictates its physical properties and chemical behavior.

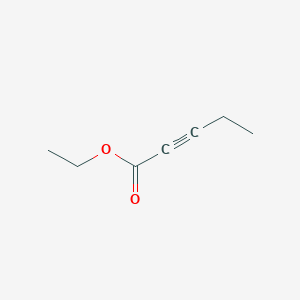

The molecule's structure is visualized below:

Caption: Chemical structure of this compound.

A summary of its key physical and chemical properties is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [2] |

| CAS Number | 55314-57-3 | [3] |

| Appearance | Colorless Liquid | [4] |

| Density | 0.957 g/mL at 25 °C | [5] |

| Boiling Point | 178-179 °C | [5] |

| Refractive Index (n20/D) | 1.439 | |

| Flash Point | 38 °C (100.4 °F) - closed cup | |

| Water Solubility | Not miscible | [1][3][5] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. The following data provides expected signatures for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption is the carbonyl (C=O) stretch of the ester, which is expected in the 1730-1715 cm⁻¹ region for an α,β-unsaturated ester.[6] The carbon-carbon triple bond (C≡C) stretch will appear as a weaker absorption around 2260-2100 cm⁻¹. The C–O stretches of the ester group are typically observed as two or more bands in the 1300-1000 cm⁻¹ region.[6] Finally, C-H stretching from the aliphatic ethyl groups will be present just below 3000 cm⁻¹.[7] The NIST Chemistry WebBook provides reference IR spectra for this compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: One would expect a triplet-quartet system for the ester's ethyl group (O-CH₂-CH₃) and a triplet-quartet system for the ethyl group attached to the alkyne (C≡C-CH₂-CH₃). The chemical shifts would be influenced by the neighboring functional groups, with the O-CH₂ protons being the most downfield.

-

¹³C NMR: The spectrum would show 7 distinct carbon signals. The most downfield signal would correspond to the carbonyl carbon of the ester. The two sp-hybridized carbons of the alkyne would appear in the midfield region (approx. 70-90 ppm), followed by the signals for the two CH₂ carbons and the two CH₃ carbons.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would lead to fragmentation patterns useful for identification. The molecular ion peak (M⁺) would be observed at m/z = 126. Key fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the ethyl group (-CH₂CH₃, m/z = 29). PubChem and the NIST Mass Spectrometry Data Center are resources for reference mass spectra.[2][8]

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized through the esterification of 2-pentynoic acid with ethanol under acidic conditions. An alternative route involves the reaction of an appropriate organometallic reagent with ethyl chloroformate or a similar electrophile. The general workflow for the esterification synthesis is a cornerstone of organic chemistry.

Caption: Generalized workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by its two functional groups: the alkyne and the ester.

-

Reactions at the Alkyne: The C≡C triple bond is electron-deficient due to the conjugation with the electron-withdrawing ester group. This makes it susceptible to:

-

Nucleophilic Addition (Michael Addition): Soft nucleophiles like amines, thiols, and cuprates will add to the C3 position (β-carbon), a foundational reaction for creating more complex molecular scaffolds.

-

Hydrogenation: The alkyne can be selectively reduced. Using a Lindlar catalyst will yield the corresponding (Z)-alkene, ethyl (Z)-2-pentenoate.[9] Complete hydrogenation with catalysts like palladium on carbon (Pd/C) will produce the fully saturated ester, ethyl pentanoate.[9]

-

Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloadditions, to form cyclic structures.

-

-

Reactions at the Ester: The ester group undergoes reactions typical for this functionality:

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester back to 2-pentynoic acid and ethanol.

-

Transesterification: Reaction with a different alcohol in the presence of a catalyst will exchange the ethyl group for a different alkyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol, 2-pentyn-1-ol.

-

Aminolysis: Reaction with amines can form the corresponding amide.

-

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable intermediate in organic synthesis. It is cited as being used as a pharmaceutical intermediate.[3][5][10] Its activated alkyne is particularly useful for introducing a five-carbon chain into a molecule via conjugate addition, a common strategy in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The ability to selectively modify the alkyne and the ester in subsequent steps provides significant synthetic flexibility.

Safety, Handling, and Storage

As a flammable liquid and vapor, this compound requires careful handling.[1][2] It is also classified as causing serious eye damage and may cause allergy or asthma symptoms if inhaled.[1][2]

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4] Use explosion-proof electrical equipment.[1][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat. For situations with inadequate ventilation, a suitable respirator is necessary.[1]

-

Handling: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][4][11] Use non-sparking tools and take precautionary measures against static discharge.[1][11] Avoid breathing vapors and prevent contact with skin and eyes.[1][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4] The recommended storage temperature is between 2°C and 8°C.[1] It should be stored away from oxidizing agents and acids.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[4]

References

- The Good Scents Company.

- PubChem.

- PubChem.

- PrepChem.com.

- Elan Chemical.

- NIST WebBook. 2-Pentynoic acid ethyl ester. [Link]

- University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

- Doc Brown's Chemistry.

Sources

- 1. Page loading... [guidechem.com]

- 2. Ethyl pent-2-yn-1-oate | C7H10O2 | CID 99169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 55314-57-3 [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Pentynoic acid ethyl ester [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. elan-chemical.com [elan-chemical.com]

An In-depth Technical Guide to Ethyl 2-pentynoate (CAS 55314-57-3): Synthesis, Characterization, and Reactivity

For the modern researcher and drug development professional, the strategic selection of chemical building blocks is paramount to innovation. Ethyl 2-pentynoate (CAS No: 55314-57-3), an α,β-alkynyl ester, represents a highly versatile and reactive intermediate. Its unique electronic structure, featuring a conjugated system of a carbon-carbon triple bond and a carbonyl group, opens a vast landscape of synthetic possibilities. This guide provides a comprehensive technical overview of its properties, synthesis, spectroscopic signature, and core reactivity, offering field-proven insights for its application in complex molecular design.

Core Physicochemical & Safety Profile

A foundational understanding of a reagent's properties is critical for its effective and safe implementation in experimental design. This compound is a colorless, combustible liquid with a characteristic fruity odor. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1]

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 55314-57-3 |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol [2] |

| Density | 0.957 g/mL at 25 °C[2] |

| Boiling Point | 178-179 °C[1][2] |

| Refractive Index (n20/D) | 1.439[1][2] |

| Flash Point | 38 °C (100.4 °F) - closed cup[2] |

| Solubility | Slightly soluble in water (1.5 g/L at 25 °C)[3] |

| InChI Key | XDPRPKSTFBPPHU-UHFFFAOYSA-N[2][4] |

| SMILES | CCOC(=O)C#CCC[2] |

Safety & Handling Summary: this compound is classified as a flammable liquid (Hazard Class 3).[2] It is reported to cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Standard safe handling procedures should be followed, including use in a well-ventilated area, and wearing appropriate personal protective equipment (PPE) such as eye shields and gloves.[2][5][6] It should be stored in a cool, well-ventilated place away from heat, sparks, and open flames.[3][5][6]

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable organic chemistry pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

A. Direct Esterification of 2-Pentynoic Acid The most straightforward approach is the classic Fischer esterification of 2-pentynoic acid with ethanol. This acid-catalyzed reaction provides a direct route to the target ester. The causality behind this choice is its simplicity and atom economy. An acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

Caption: Workflow for Fischer Esterification Synthesis.

B. Alkylation of an Acetylide Anion followed by Esterification An alternative strategy involves building the carbon skeleton first. This method leverages the acidity of terminal alkynes (pKa ≈ 25).[7][8][9] Propyne can be deprotonated by a strong base like sodium amide (NaNH₂) to form a nucleophilic propynide anion. This anion can then react with an electrophilic source of a carboxyl group, such as carbon dioxide or ethyl chloroformate, to form the alkyne backbone. While direct carboxylation followed by esterification is common, reaction with ethyl chloroformate offers a more direct route to the final product.

Protocol: Synthesis via Alkynide Alkylation

-

In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve propyne in a suitable solvent like liquid ammonia or THF.

-

Slowly add one equivalent of a strong base, such as sodium amide (NaNH₂), at low temperature (-78 °C) to generate the sodium propynide salt. The choice of a strong base is critical as weaker bases are unable to deprotonate the weakly acidic terminal alkyne.[8]

-

Once the deprotonation is complete, slowly add one equivalent of ethyl chloroformate to the solution. The nucleophilic acetylide will attack the electrophilic carbonyl carbon of the ethyl chloroformate in an Sₙ2-type reaction.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product via vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Accurate structural elucidation is non-negotiable. The following data provides a benchmark for the spectroscopic characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Range | Notes |

| ¹H NMR | -O-CH₂ -CH₃ | ~4.2 ppm (quartet) | Deshielded by the adjacent oxygen atom. |

| -O-CH₂-CH₃ | ~1.3 ppm (triplet) | Standard ethyl group signal. | |

| -C≡C-CH₂ -CH₃ | ~2.3 ppm (quartet) | Protons on a carbon adjacent to a triple bond. | |

| -C≡C-CH₂-CH₃ | ~1.2 ppm (triplet) | ||

| ¹³C NMR | C =O | ~154 ppm | Typical for an α,β-unsaturated ester carbonyl. |

| -O-CH₂ -CH₃ | ~62 ppm | ||

| -C ≡C-CH₂-CH₃ | ~90 ppm | Alkyne carbons show characteristic shifts. | |

| -C≡C -CH₂-CH₃ | ~75 ppm | ||

| -C≡C-CH₂ -CH₃ | ~13 ppm | ||

| -C≡C-CH₂-CH₃ | ~12 ppm | ||

| -O-CH₂-CH₃ | ~14 ppm | ||

| IR Spectroscopy | C-H (sp³) stretch | 2900-3000 cm⁻¹ | Aliphatic C-H bonds from the ethyl groups. |

| C≡C stretch | 2200-2260 cm⁻¹ | A key diagnostic peak for the alkyne, typically of weak to medium intensity. | |

| C=O stretch | ~1715-1730 cm⁻¹ | Conjugation with the alkyne lowers the frequency compared to a saturated ester (~1735-1750 cm⁻¹).[10] | |

| C-O stretch | 1000-1300 cm⁻¹ | Two distinct stretches are expected for the ester C-O bonds.[10][11] | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 126 | Corresponds to the molecular weight of C₇H₁₀O₂. |

| Key Fragments | m/z = 97, 81, 53 | Expected fragmentation patterns include loss of the ethoxy group (-OC₂H₅, M-45), loss of the ethyl group (-C₂H₅, M-29), and cleavage at the propargylic position.[12][13][14] |

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its multiple reactive sites. The electron-withdrawing nature of the ester group polarizes the alkyne, making the β-carbon electrophilic and susceptible to nucleophilic attack.

Caption: Reactivity map of this compound.

A. Conjugate (Michael) Addition As a Michael acceptor, this compound readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and malonates.[15][16] This reaction is a powerful tool for carbon-carbon bond formation at the β-position. The driving force is the formation of a stable enolate intermediate, which is subsequently protonated to yield the β-substituted α,β-unsaturated ester.[16]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound 97 55314-57-3 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 55314-57-3|Ethyl pent-2-ynoate| Ambeed [ambeed.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Ethyl 2-Pentynoate

This guide provides a comprehensive technical overview of ethyl 2-pentynoate (C₇H₁₀O₂), a valuable reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, spectroscopic profile, reactivity, and applications, emphasizing the mechanistic rationale behind its utility.

Introduction and Strategic Importance

This compound is a member of the α,β-alkynoic ester family, a class of compounds characterized by an electron-withdrawing ester group conjugated with a carbon-carbon triple bond. This arrangement renders the molecule electrophilic at both the carbonyl carbon and the β-alkynyl carbon, making it a versatile building block for the synthesis of complex molecular architectures. Its strategic importance lies in its ability to participate in a wide array of chemical transformations, including conjugate additions, cycloadditions, and reductions, providing access to diverse scaffolds relevant to pharmaceuticals and materials science.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [3] |

| Molecular Weight | 126.15 g/mol | [4] |

| CAS Number | 55314-57-3 | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 178-179 °C | [2] |

| Density | 0.957 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.439 | [2] |

| Solubility | Not miscible in water | [1][2] |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Characterization

The elucidation of a molecule's structure is unequivocally confirmed by spectroscopic methods. For this compound, NMR and IR spectroscopy are primary tools.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A strong, sharp absorption band is expected in the region of 2230-2260 cm⁻¹ , characteristic of the C≡C triple bond stretch. The conjugated ester carbonyl (C=O) stretch appears as a very strong band around 1715-1730 cm⁻¹ . Additional significant absorptions for C-O stretching are found in the 1100-1300 cm⁻¹ range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum reveals the specific electronic environment of each hydrogen atom. The ethyl group of the ester will present as a quartet (~4.2 ppm) for the -OCH₂- protons and a triplet (~1.3 ppm) for the -CH₃ protons. The ethyl group on the alkyne chain will show a quartet (~2.3 ppm) for the methylene (-CH₂-) protons adjacent to the triple bond and a triplet (~1.1 ppm) for the terminal methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum is equally informative. The carbonyl carbon of the ester is typically observed around 154 ppm . The sp-hybridized carbons of the alkyne appear in the range of 70-90 ppm . The carbons of the ethyl ester and the ethyl side chain will appear in the aliphatic region of the spectrum (<65 ppm).[6]

-

Synthesis and Purification

The most common laboratory synthesis of this compound involves the deprotonation of a terminal alkyne followed by carboxylation with an appropriate electrophile.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from 1-butyne. First, a strong base is used to generate the acetylide anion. This is followed by quenching the anion with ethyl chloroformate to form the target ester.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: 1-Butyne (1.0 eq) is condensed into the cooled THF. A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the lithium butynide.

-

Carboxylation: Ethyl chloroformate (1.1 eq) is added dropwise to the solution, again maintaining a low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound as a colorless liquid.

Causality: The choice of a strong, non-nucleophilic base like n-BuLi is critical to quantitatively deprotonate the terminal alkyne without competing side reactions. The low temperature (-78 °C) is essential to control the exothermicity of the deprotonation and to prevent side reactions of the highly reactive organolithium species.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by its electrophilic nature, stemming from the polarization of the π-systems by the ester group.

Conjugate (Michael) Addition

The β-carbon of the alkyne is highly susceptible to nucleophilic attack in a process known as a Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[7][8] A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed.[7][9]

Caption: Mechanism of Michael addition to this compound.

The stereochemical outcome (E or Z isomer) of the resulting alkene is often dependent on the reaction conditions and the nature of the nucleophile.[7]

Reduction Reactions

The triple bond of this compound can be selectively reduced.

-

Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with H₂ gas will reduce the alkyne completely to the corresponding alkane, ethyl pentanoate.[10][11]

-

Partial Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), the hydrogenation can be stopped at the alkene stage, yielding exclusively the (Z)-ethyl pent-2-enoate via syn-addition of hydrogen.[12]

-

Partial Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium metal in liquid ammonia at low temperatures, will produce the (E)-ethyl pent-2-enoate via an anti-addition mechanism involving a radical anion intermediate.[12][13]

Cycloaddition Reactions

This compound can act as a dienophile in Diels-Alder reactions and participate in other cycloadditions, such as 1,3-dipolar cycloadditions with azides or nitrile oxides, to form various five- and six-membered heterocyclic systems. These reactions are fundamental in building molecular complexity for drug discovery programs.

Applications in Advanced Synthesis

This compound is not just a simple building block; it is an enabling reagent for accessing high-value intermediates.

-

Pharmaceutical Intermediates: The products of its reactions, particularly substituted alkenes and heterocycles, are common motifs in biologically active molecules.[1][2]

-

Pheromone Synthesis: It has been utilized in the stereoselective synthesis of insect pheromones, such as in the preparation of dominicalure-1, an aggregation pheromone.[14]

-

Polymer Chemistry: As an activated alkyne, it can be used as a monomer or functionalizing agent in the synthesis of advanced polymers through nucleophilic conjugate addition polymerizations.[8][15]

Safety and Handling

This compound is a flammable liquid and vapor and can cause serious eye damage.[4][5] It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][16]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][17]

-

Keep the container tightly closed and store in a cool, well-ventilated place.[3][18]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][17]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its dual electrophilic sites, coupled with the stereochemical control possible in its reactions, provide chemists with a reliable tool for the construction of diverse and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical and materials science sectors.

References

- Chemistry LibreTexts. 9.5: Reduction of Alkynes. (2024).

- Chemistry LibreTexts. 11.3.4 Catalytic Hydrogenation of Alkynes. (2019).

- Lumen Learning. Reduction of Alkynes.

- Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism.

- University of Calgary. Ch 9 : Alkynes + H2.

- PubChem, National Institutes of Health. Ethyl pent-2-enoate.

- Worch, J. C., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.

- National Center for Biotechnology Information. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central.

- PubChem, National Institutes of Health. Ethyl 2-ethylpentanoate.

- The Good Scents Company. ethyl 2-pentenoate.

- PubChem, National Institutes of Health. 2-Ethylpentanoate.

- PubChem, National Institutes of Health. (Z)-ethyl pent-2-enoate.

- PubChem, National Institutes of Health. Ethyl pent-2-yn-1-oate.

- Taylor & Francis Online. Synthetic Applications of Alkyl (E)-2-Tributylstannyl-2-alkenoates: Selective Synthesis of (S)-1-Methylbutyl (E)-2-Methyl-2-pentenoate, an Aggregation Pheromone Component of Rhyzopertha dominica and Prostephanus truncatus. (2006).

- PrepChem.com. Synthesis of ethyl-2-methyl-4-pentenoate.

- University of Birmingham Research Portal. Click nucleophilic conjugate additions to activated alkynes: exploring thiol-yne, amino-yne, and hydroxyl-yne reactions from (bio)organic to polymer chemistry. (2021).

- PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate.

- Wiley Online Library. CHAPTER 5: Nucleophilic Thiol-alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation.

- Elan Chemical. Safety Data Sheet. (2018).

- ResearchGate. (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021).

- ResearchGate. Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones.

- Scribd. Synthetic Reagents and Applications.

- University of Calgary. Spectra Problem #7 Solution.

- Blogger. Understand NMR with simple molecules, Ethyl (E)-2-butenoate. (2015).

- About Drugs Blog. Ethyl-2-butenoate NMR. (2014).

- ERIC - Education Resources Information Center. Spectroscopy Data for Undergraduate Teaching. (2023).

Sources

- 1. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 2. This compound | 55314-57-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Ethyl pent-2-yn-1-oate | C7H10O2 | CID 99169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Ethyl pentanoate(539-82-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 17. elan-chemical.com [elan-chemical.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Ethyl 2-Pentynoate: Synthesis, Characterization, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-pentynoate (CAS No. 55314-57-3) is a versatile α,β-acetylenic ester, a class of organic compounds recognized for their utility as reactive intermediates in chemical synthesis. Possessing both an electrophilic alkyne and an ester functional group, this molecule serves as a valuable building block for the construction of complex carbocyclic and heterocyclic frameworks. This guide provides a comprehensive overview of this compound, detailing its structural formula, physicochemical properties, a robust laboratory-scale synthesis protocol, in-depth structural characterization through spectroscopic methods, and a notable application in the synthesis of insect pheromones. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a technical understanding of this reagent.

Introduction and Physicochemical Properties

This compound is a colorless liquid characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group. This arrangement, known as an ynoate, renders the molecule highly susceptible to nucleophilic attack, making it a potent Michael acceptor and a dienophile in cycloaddition reactions.[1] Its unique electronic properties are foundational to its utility in organic synthesis.

The core structural and physical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl pent-2-ynoate | [2] |

| CAS Number | 55314-57-3 | [3] |

| Molecular Formula | C₇H₁₀O₂ | [3] |

| Molecular Weight | 126.15 g/mol | [3] |

| SMILES String | CCOC(=O)C#CCC | [3] |

| InChI Key | XDPRPKSTFBPPHU-UHFFFAOYSA-N | [3] |

| Appearance | Colorless Liquid | [4] |

| Density | 0.957 g/mL at 25 °C | [3] |

| Boiling Point | 178-179 °C | [3] |

| Refractive Index (n²⁰/D) | 1.439 | [3] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [3] |

Synthesis of this compound

The preparation of α,β-acetylenic esters like this compound is most reliably achieved by the reaction of a terminal alkyne with an electrophilic carboxylating agent. A standard and highly effective method involves the deprotonation of the terminal alkyne with a strong organometallic base, such as n-butyllithium (n-BuLi), to form a lithium acetylide intermediate. This potent nucleophile is then quenched with ethyl chloroformate to yield the desired product.

The causality for this experimental design is rooted in the acidity of the terminal alkyne proton (pKa ≈ 25). A base as strong as n-BuLi is required to ensure complete and irreversible deprotonation, preventing side reactions.[5] The subsequent reaction with ethyl chloroformate is a classic nucleophilic acyl substitution. The entire procedure must be conducted under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive organolithium reagents from being quenched by water or reacting with atmospheric oxygen.

Representative Experimental Protocol

This protocol is adapted from a verified procedure for a homologous compound, ethyl tetrolate, published in Organic Syntheses, a highly authoritative source for reproducible chemical preparations. The stoichiometry has been adjusted for the use of 1-butyne.[6]

Reaction Scheme: CH₃CH₂C≡CH + n-BuLi → CH₃CH₂C≡CLi --(ClCO₂Et)→ CH₃CH₂C≡CCO₂Et

Materials:

-

1-Butyne (≥98%)

-

n-Butyllithium (1.6 M solution in hexanes)

-

Ethyl chloroformate (≥97%)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a low-temperature thermometer, and a rubber septum. The apparatus is flame-dried under a stream of dry argon and allowed to cool to room temperature under a positive pressure of argon.

-

Reaction Initiation: The flask is charged with 200 mL of anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath. 1-Butyne (8.1 g, 0.15 mol) is condensed into the flask (or added carefully as a pre-weighed liquid).

-

Deprotonation: n-Butyllithium (1.6 M in hexanes, 94 mL, 0.15 mol) is added dropwise via syringe over 60 minutes, ensuring the internal temperature is maintained below -65 °C. The formation of a white precipitate (lithium butynalide) is observed. The resulting slurry is stirred at -78 °C for an additional 30 minutes.

-

Carboxylation: Ethyl chloroformate (16.3 g, 0.15 mol) is added dropwise to the stirred slurry. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stir overnight.

-

Workup: The reaction mixture is poured onto 200 g of crushed ice. The layers are separated in a separatory funnel, and the aqueous phase is extracted twice with 100-mL portions of diethyl ether.

-

Purification: The combined organic layers are washed with brine and dried over anhydrous MgSO₄. After filtration, the solvent is removed using a rotary evaporator. The crude residue is purified by vacuum distillation to afford this compound as a colorless liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The structural identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous validation of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. The gas-phase spectrum from the NIST database shows characteristic absorption bands confirming the ynoate structure.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2980 | C-H stretch | -CH₃, -CH₂- | Confirms the presence of sp³-hybridized C-H bonds in the ethyl and propyl fragments. |

| ~2250 | C≡C stretch | Alkyne | A sharp, medium-intensity peak characteristic of a disubstituted alkyne. Its position indicates conjugation with the carbonyl. |

| ~1715 | C=O stretch | Ester Carbonyl | A very strong, sharp absorption confirming the ester functional group. |

| ~1260 | C-O stretch | Ester Linkage | A strong band corresponding to the C-O single bond stretch of the ester. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily accessible, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from homologous structures.[7][8] The predicted data provides a benchmark for researchers to validate their own experimental results.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.21 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons are deshielded by the adjacent oxygen atom. Coupled to the methyl triplet. |

| ~2.35 | Triplet (t) | 2H | -C≡C-CH₂ -CH₃ | Methylene protons adjacent to the alkyne are slightly deshielded. Coupled to the terminal methyl triplet. |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl ester methyl group. |

| ~1.15 | Triplet (t) | 3H | -CH₂-CH₃ | Standard chemical shift for a terminal alkyl methyl group. |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~153.5 | Quaternary | C =O |

| ~88.0 | Quaternary | -C ≡C-CH₂- |

| ~73.0 | Quaternary | -C≡C -CH₂- |

| ~62.0 | Methylene | -O-CH₂ -CH₃ |

| ~14.0 | Methyl | -O-CH₂-CH₃ |

| ~13.0 | Methylene | -C≡C-CH₂ -CH₃ |

| ~12.5 | Methyl | -CH₂-CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The mass spectrum from the NIST database is consistent with the structure of this compound.[2]

| m/z | Proposed Fragment | Formula | Significance |

| 126 | [M]⁺ | [C₇H₁₀O₂]⁺ | Molecular Ion Peak: Confirms the molecular weight of the compound. |

| 97 | [M - C₂H₅]⁺ | [C₅H₅O₂]⁺ | Loss of the ethyl group from the propyl end via α-cleavage. |

| 81 | [M - OC₂H₅]⁺ | [C₅H₅O]⁺ | Loss of the ethoxy radical (-OEt), a common fragmentation for ethyl esters. This is often a prominent peak. |

| 53 | [C₄H₅]⁺ | [C₄H₅]⁺ | Further fragmentation, likely corresponding to the butynyl cation. |

Applications in Organic Synthesis

This compound is a valuable precursor for creating more complex molecules. Its reactivity allows it to participate in a wide range of transformations, including conjugate additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.

A significant, field-proven application is its use in the synthesis of Dominicalure-1 , an aggregation pheromone component for the lesser grain borer (Rhyzopertha dominica), a major pest of stored grain products.[9][10] The synthesis involves a palladium-catalyzed hydrostannylation reaction, where tributyltin hydride adds across the alkyne. This step transforms the ynoate into a vinylstannane, which is a versatile intermediate for further C-C bond-forming reactions to complete the synthesis of the pheromone.[9]

Caption: Synthetic utility of this compound in pheromone synthesis.

Safety and Handling

This compound is a flammable liquid and can cause serious eye damage. It may also cause allergy or asthma symptoms if inhaled.[3]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a structurally simple yet synthetically powerful α,β-acetylenic ester. Its value is derived from the predictable reactivity of its conjugated system, which enables its use as a key building block in complex organic synthesis. A firm understanding of its properties, preparation, and spectroscopic signatures—as detailed in this guide—is essential for its effective and safe utilization in research and development, from academic laboratories to industrial applications in fine chemicals and drug discovery.

References

- Rossi, R., Carpita, A., & Cossi, P. (1993). Synthetic Applications of Alkyl (E)-2-Tributylstannyl-2-alkenoates: Selective Synthesis of (S)-1-Methylbutyl (E)-2-Methyl-2-pentenoate, an Aggregation Pheromone Component of Rhyzopertha dominica and Prostephanus truncatus.

- NIST. (n.d.). 2-Pentynoic acid, ethyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.

- Morales, J. E. T., Pedroso, M. T. C., García, K. S. H., & Camacho, A. C. (2021). A Simple and Sustainable Synthetic Lab-Protocol for Obtaining Racemic Dominicalure-Aggregation Pheromone of the Grain Beetle Rhyzopertha dominica F. (Coleoptera, Bostrichidae). Chemistry Proceedings, 3(1), 130. [Link]

- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier Science. (This is a general reference for reaction types). [Link]

- Zweifel, G. S., & Nantz, M. H. (2007). Modern Organic Synthesis: An Introduction. W. H. Freeman. (This is a general reference for reaction mechanisms). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.

- Heath, R. R., & Landolt, P. J. (Eds.). (1999). Bioactive Volatiles from Plants. American Chemical Society. (This provides context on pheromones). [Link]

- Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.

- PubChem. (n.d.). Ethyl pent-2-yn-1-oate. National Center for Biotechnology Information.

Sources

- 1. Ethyl 2-pentylacetoacetate(24317-94-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Pentynoic acid ethyl ester [webbook.nist.gov]

- 3. This compound 97 55314-57-3 [sigmaaldrich.com]

- 4. Ethyl pent-2-ynoate | CymitQuimica [cymitquimica.com]

- 5. 55314-57-3|Ethyl pent-2-ynoate| Ambeed [ambeed.com]

- 6. spectrabase.com [spectrabase.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ethyl 2-pentynoate IUPAC name

An In-depth Technical Guide to Ethyl 2-pentynoate: Synthesis, Reactivity, and Applications in Pharmaceutical Development

Abstract

This compound is a versatile α,β-alkynoic ester that serves as a valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the conjugation of a carbon-carbon triple bond with an ester functionality, make it a reactive and strategic precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail a representative synthetic protocol and purification strategy, explore its characteristic spectroscopic signature, and analyze its key chemical transformations. Furthermore, this document elucidates its potential applications as a pharmaceutical intermediate, particularly in the construction of heterocyclic scaffolds of medicinal interest. All discussions are grounded in established chemical principles, supported by authoritative references, and supplemented with detailed protocols and diagrams to ensure both scientific integrity and practical utility.

Introduction: The Strategic Value of Alkynoic Esters in Synthesis

Alkynoic esters, particularly α,β-unsaturated systems like this compound, represent a cornerstone of synthetic organic chemistry. The electron-withdrawing nature of the ester group polarizes the alkyne, rendering it susceptible to a variety of nucleophilic addition reactions. This inherent reactivity, combined with the linear geometry of the triple bond, allows for the stereocontrolled construction of more complex, saturated, and unsaturated systems.

In the context of drug discovery, the alkyne moiety is a powerful tool. It can act as a rigid linker, participate in powerful C-C bond-forming reactions (e.g., Sonogashira, Glaser couplings), and serve as a precursor to a diverse array of functional groups and heterocyclic systems that are prevalent in active pharmaceutical ingredients (APIs).[1] The strategic incorporation of building blocks like this compound enables the efficient and modular synthesis of compound libraries for high-throughput screening and the development of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is critical for its safe and effective use in the laboratory.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl pent-2-ynoate | [2][3][4] |

| Synonyms | This compound, 2-Pentynoic acid ethyl ester | [2] |

| CAS Number | 55314-57-3 | [4] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [5] |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | 178-179 °C (lit.) | [7] |

| Density | 0.957 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n²⁰/D) | 1.439 (lit.) | [5] |

| Solubility | Not miscible in water | [3][7] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Class | GHS Statements | Precautionary Measures & PPE |

| Flammable Liquid | H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment.[8] |

| Serious Eye Damage | H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P284: [In case of inadequate ventilation] wear respiratory protection.[8] |

| Storage | Store at 2-8°C in a dry, cool, and well-ventilated place.[6] Keep away from oxidizing agents and acids.[3] |

Synthesis and Purification Protocol

While various synthetic routes exist, a common and reliable method for preparing this compound is through the esterification of 2-pentynoic acid.

Causality Behind Experimental Choices

-

Reaction: Fischer esterification is a classic, acid-catalyzed equilibrium process.

-

Reagents: Ethanol is used as both the reactant and the solvent to drive the equilibrium towards the product, according to Le Châtelier's principle.

-

Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Work-up: The aqueous work-up is designed to remove the acid catalyst and any unreacted carboxylic acid. Sodium bicarbonate, a weak base, is used to neutralize the strong acid catalyst without promoting hydrolysis of the desired ester product. Brine is used to remove the bulk of the water from the organic layer before the final drying step.

-

Purification: Fractional distillation under reduced pressure is the preferred method for purifying the final product. Reduced pressure is necessary to lower the boiling point, preventing potential decomposition or side reactions that might occur at the atmospheric boiling point of 178-179 °C.[7]

Experimental Workflow: Fischer Esterification

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis and Structural Elucidation

Confirming the structure of the synthesized product is paramount. The following table outlines the expected spectroscopic data for this compound, which serves as a benchmark for characterization.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -O-CH₂ -CH₃ (quartet) | ~4.2 ppm | Deshielded by the adjacent ester oxygen. |

| -CH₂-C≡C - (triplet) | ~2.3 ppm | Protons on a carbon adjacent to an alkyne. | |

| -O-CH₂-CH₃ (triplet) | ~1.3 ppm | Standard ethoxy group methyl protons. | |

| CH₃ -CH₂-C≡C- (triplet) | ~1.1 ppm | Standard propyl group methyl protons. | |

| ¹³C NMR | C =O (ester) | ~154 ppm | Typical chemical shift for an ester carbonyl. |

| -C≡C -C=O | ~85 ppm | Sp-hybridized carbon deshielded by the ester. | |

| -C ≡C-C=O | ~75 ppm | Sp-hybridized carbon. | |

| -O-CH₂ -CH₃ | ~62 ppm | Standard ethoxy group methylene carbon. | |

| -CH₂ -C≡C- | ~13 ppm | Propyl group methylene carbon. | |

| -O-CH₂-CH₃ | ~14 ppm | Ethoxy group methyl carbon. | |

| CH₃ -CH₂-C≡C- | ~12 ppm | Propyl group methyl carbon. | |

| FT-IR | C≡C Stretch | 2230-2250 cm⁻¹ (weak-medium) | Characteristic alkyne stretch. |

| C=O Stretch | 1715-1730 cm⁻¹ (strong) | Characteristic ester carbonyl stretch. | |

| C-O Stretch | 1150-1250 cm⁻¹ (strong) | Characteristic ester C-O stretch. |

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the alkyne and the ester.

-

Reactions at the Alkyne: The triple bond can undergo a variety of addition reactions. Catalytic hydrogenation can selectively reduce the alkyne to a (Z)-alkene using Lindlar's catalyst or fully reduce it to the corresponding alkane (ethyl pentanoate) with catalysts like Pd/C.[9] It is also susceptible to hydration, halogenation, and hydrohalogenation.

-

Michael Addition: As a Michael acceptor, the β-carbon of the alkyne is electrophilic and can be attacked by soft nucleophiles (e.g., cuprates, enamines).

-

Reactions at the Ester: The ester carbonyl can undergo nucleophilic acyl substitution. Saponification (hydrolysis under basic conditions) will yield the carboxylate salt. Reaction with amines (aminolysis) or alcohols (transesterification) can produce amides or different esters, respectively.

Caption: Key reaction pathways for this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[3][7] Its structure is primed for constructing heterocyclic rings, which form the core of countless drugs. A prominent example is its potential use in the synthesis of pyrazolone derivatives, a class of compounds known for a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.[1]

Hypothetical Synthesis of a Pyrazolone Core

The Knorr pyrazole synthesis provides a direct route from β-dicarbonyl or related compounds to pyrazolones through condensation with hydrazine derivatives.[1] this compound can be considered a precursor to the necessary β-keto ester.

Caption: Pathway to a pyrazolone scaffold from this compound.

This synthetic pathway demonstrates how a simple, commercially available building block can be efficiently converted into a complex heterocyclic system. By modifying the hydrazine component (e.g., using substituted hydrazines), a diverse library of pyrazolone analogs can be generated for structure-activity relationship (SAR) studies, a critical step in modern drug development.

Conclusion

This compound is more than a simple organic ester; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and utility as a precursor to medicinally relevant scaffolds underscore its importance for professionals in organic synthesis and drug discovery. This guide has provided a comprehensive framework for understanding and utilizing this compound, from its safe handling and synthesis to its application in the construction of complex molecular targets. A disciplined, knowledge-based approach to employing such versatile reagents will continue to drive progress in the pharmaceutical sciences.

References

- PubChem. Ethyl pent-2-enoate | C7H12O2. National Center for Biotechnology Information.

- PubChem. Ethyl pent-2-yn-1-oate | C7H10O2. National Center for Biotechnology Information.

- NIST. Ethyl trans-2-pentenoate. NIST WebBook.

- PrepChem.com. Synthesis of ethyl-2-methyl-4-pentenoate. PrepChem.com.

- PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate. PrepChem.com.

- NIST. 2-Pentynoic acid ethyl ester. NIST WebBook.

- Elan Chemical. Safety Data Sheet. Elan Chemical.

- Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. ACS Publications.

- Human Metabolome Database. Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). HMDB.

- The Royal Society of Chemistry. Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl pent-2-yn-1-oate | C7H10O2 | CID 99169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 4. 2-Pentynoic acid ethyl ester [webbook.nist.gov]

- 5. This compound 97 55314-57-3 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound | 55314-57-3 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

A Spectroscopic Guide to Ethyl 2-Pentynoate: Unveiling Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 2-pentynoate (C₇H₁₀O₂), a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the causality behind experimental observations, this guide serves as a practical reference for the structural elucidation and characterization of this compound.

Introduction

This compound is an α,β-unsaturated ester that serves as a versatile intermediate in the synthesis of a wide array of organic molecules. Its reactivity, stemming from the electron-withdrawing nature of the ester and the presence of a carbon-carbon triple bond, makes it a key component in various synthetic pathways. Accurate and unambiguous characterization of this compound is paramount for its effective utilization. Spectroscopic techniques provide a powerful and non-destructive means to confirm its molecular structure and purity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as illustrated in the following diagram. This numbering convention will be used consistently throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The key parameters are the chemical shift (δ), integration, and multiplicity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.12 | Triplet (t) | 3H | CH₃ -CH₂- (C5) |

| b | 1.29 | Triplet (t) | 3H | O-CH₂-CH₃ (C7) |

| c | 2.29 | Quartet (q) | 2H | CH₂ -CH₃ (C4) |

| d | 4.19 | Quartet (q) | 2H | O-CH₂ -CH₃ (C6) |

-

Signal a (1.12 ppm): This triplet, integrating to three protons, is characteristic of a methyl group adjacent to a methylene group. This corresponds to the terminal methyl group of the pentynoate chain (C5).

-

Signal b (1.29 ppm): Another triplet integrating to three protons, this signal is assigned to the methyl group of the ethyl ester moiety (C7). Its upfield position is consistent with a methyl group attached to a methylene group.

-

Signal c (2.29 ppm): This quartet, integrating to two protons, arises from the methylene group of the pentynoate chain (C4). The quartet multiplicity indicates that it is adjacent to a methyl group.

-

Signal d (4.19 ppm): The most downfield signal is a quartet integrating to two protons, which is characteristic of a methylene group attached to an oxygen atom (C6). The deshielding effect of the electronegative oxygen atom causes this significant downfield shift.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 12.6 | C5 |

| 13.9 | C7 |

| 14.2 | C4 |

| 61.6 | C6 |

| 73.1 | C2 |

| 89.2 | C3 |

| 153.5 | C1 |

-

Alkyl Carbons (12.6, 13.9, 14.2, 61.6 ppm): The signals in the upfield region correspond to the sp³ hybridized carbon atoms. The signals at 12.6, 13.9, and 14.2 ppm are assigned to the methyl (C5, C7) and methylene (C4) carbons. The signal at 61.6 ppm is attributed to the methylene carbon of the ethyl ester (C6), which is shifted downfield due to the attached oxygen.

-

Alkynyl Carbons (73.1, 89.2 ppm): The two signals in the intermediate region are characteristic of the sp hybridized carbons of the alkyne functionality (C2 and C3).

-

Carbonyl Carbon (153.5 ppm): The most downfield signal is assigned to the carbonyl carbon of the ester group (C1). Its significant deshielding is due to the double bond to one oxygen and a single bond to another.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[3]

Experimental Protocol: IR Spectroscopy

The IR spectrum of liquid this compound is typically recorded using a thin film between two salt plates (e.g., NaCl or KBr) in an FTIR spectrometer.

IR Spectrum Analysis

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2984, 2942, 2882 | C-H stretch (sp³) | Alkyl |

| 2247 | C≡C stretch | Alkyne |

| 1715 | C=O stretch | Ester |

| 1255, 1076 | C-O stretch | Ester |

-

C-H Stretching (2984, 2942, 2882 cm⁻¹): These absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and propyl groups.

-

C≡C Stretching (2247 cm⁻¹): This sharp, medium-intensity peak is a clear indication of the carbon-carbon triple bond in the alkyne functionality.

-

C=O Stretching (1715 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of a carbonyl group, in this case, belonging to the ester.

-

C-O Stretching (1255, 1076 cm⁻¹): These strong bands correspond to the stretching vibrations of the C-O single bonds of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[4]

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Spectrum Analysis

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 25 | [C₇H₁₀O₂]⁺ (Molecular Ion, M⁺) |

| 97 | 100 | [M - C₂H₅]⁺ |

| 81 | 95 | [M - OC₂H₅]⁺ |

| 69 | 50 | [M - COOC₂H₅]⁺ |

| 53 | 60 | [C₄H₅]⁺ |

-

Molecular Ion (m/z 126): The peak at m/z 126 corresponds to the molecular weight of this compound, confirming its elemental composition.

-

Base Peak (m/z 97): The most intense peak in the spectrum is at m/z 97, which results from the loss of an ethyl radical (•C₂H₅) from the molecular ion.

-

Fragment at m/z 81: This prominent peak corresponds to the loss of an ethoxy radical (•OC₂H₅) from the molecular ion.

-

Other Significant Fragments: The peaks at m/z 69 and 53 represent further fragmentation of the molecule.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unequivocal evidence for the structure of this compound. The NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the characteristic ester and alkyne functional groups, and the mass spectrum corroborates the molecular weight and reveals a logical fragmentation pattern. This guide serves as a detailed reference for the spectroscopic characterization of this compound, underscoring the synergistic power of these analytical techniques in modern chemical research and development.

References

- Nuclear Magnetic Resonance Spectroscopy. (n.d.). In Wikipedia.

- Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.

- Infrared spectroscopy. (2022, April 16). In Chemistry LibreTexts.

- Fragmentation (mass spectrometry). (n.d.). In Wikipedia.

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Ethyl trans-2-pentenoate [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-Pentynoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 2-pentynoate, a valuable building block in organic synthesis. By delving into the theoretical principles and practical interpretation of the spectral data, this document serves as a detailed reference for researchers and professionals in the fields of chemistry and drug development. A standardized experimental protocol for acquiring high-quality NMR spectra of this compound is also presented, ensuring reproducibility and accuracy in laboratory settings.

Introduction

This compound (C₇H₁₀O₂) is an α,β-unsaturated ester containing a carbon-carbon triple bond, a feature that imparts unique reactivity and makes it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and natural products. The precise characterization of its molecular structure is paramount for its effective utilization in synthetic chemistry. NMR spectroscopy provides a powerful, non-destructive method to obtain detailed information about the carbon-hydrogen framework of the molecule. This guide will offer an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, elucidating the correlation between its structure and its spectral features.

Molecular Structure and NMR-Active Nuclei

The structure of this compound features several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding these environments is key to interpreting the spectra.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and unsaturated bonds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (CH₃) | ~1.1 | Triplet (t) | ~7.5 | 3H |

| H-4 (CH₂) | ~2.3 | Quartet (q) | ~7.5 | 2H |

| H-1' (OCH₂) | ~4.2 | Quartet (q) | ~7.1 | 2H |

| H-2' (CH₃) | ~1.3 | Triplet (t) | ~7.1 | 3H |

Rationale for Assignments and Multiplicities:

-

H-5 (Propargyl Methyl Protons): The methyl protons at the C-5 position are adjacent to a methylene group (C-4). Due to the deshielding effect of the alkyne, their signal is expected to appear around 1.1 ppm. According to the n+1 rule, the signal will be split into a triplet by the two neighboring protons on C-4 (2+1=3).

-

H-4 (Propargyl Methylene Protons): The methylene protons at the C-4 position are adjacent to the C-5 methyl group. These protons are deshielded by the triple bond and will likely resonate at approximately 2.3 ppm. Their signal will be split into a quartet by the three neighboring protons on C-5 (3+1=4).

-

H-1' (Ethyl Methylene Protons): The methylene protons of the ethyl ester group are adjacent to an oxygen atom, which is highly electronegative. This causes significant deshielding, shifting their signal downfield to around 4.2 ppm. The signal is split into a quartet by the three adjacent methyl protons (3+1=4).

-

H-2' (Ethyl Methyl Protons): The methyl protons of the ethyl group are adjacent to the C-1' methylene group. Their signal is expected around 1.3 ppm and will be a triplet due to coupling with the two methylene protons (2+1=3).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of its neighbors.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Assignment) | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~154 |

| C-2 (C≡) | ~85 |

| C-3 (≡C) | ~73 |

| C-4 (CH₂) | ~12 |

| C-5 (CH₃) | ~13 |

| C-1' (OCH₂) | ~62 |

| C-2' (CH₃) | ~14 |

Rationale for Assignments:

-

C-1 (Carbonyl Carbon): The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field, typically around 154 ppm.

-

C-2 and C-3 (Alkynyl Carbons): The sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm. The carbon closer to the electron-withdrawing ester group (C-2) is expected to be more deshielded than C-3.

-

C-4 and C-5 (Alkyl Carbons): The sp³-hybridized carbons of the propyl chain will appear at a higher field (further upfield).

-

C-1' and C-2' (Ethyl Carbons): The methylene carbon (C-1') of the ethyl group, being attached to an oxygen atom, will be deshielded and appear around 62 ppm. The terminal methyl carbon (C-2') will be found at a much higher field, around 14 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Figure 2: Standard workflow for acquiring NMR spectra.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a good choice as it is a versatile solvent for many organic compounds and its residual proton signal does not interfere with the signals of the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.

-

Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-